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Compound of Interest

Compound Name: 3-Chloro-5-fluorobenzylamine

Cat. No.: B1584177 Get Quote

An In-Depth Technical Guide to 3-Chloro-5-fluorobenzylamine: Properties, Synthesis, and

Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-Chloro-5-fluorobenzylamine is a halogenated aromatic amine that has emerged as a

crucial building block in the landscape of modern medicinal chemistry. Its structural rigidity,

combined with the unique electronic properties conferred by the meta-substituted chlorine and

fluorine atoms, makes it a valuable synthon for creating complex molecular architectures. The

presence of these halogens can significantly influence a molecule's lipophilicity, metabolic

stability, and binding interactions with biological targets, making this compound particularly

relevant in the design of novel therapeutics. This guide provides a comprehensive overview of

its physicochemical properties, a detailed protocol for its synthesis, an analysis of its chemical

reactivity, and a discussion of its application as a key intermediate in the development of active

pharmaceutical ingredients (APIs), notably in the field of kinase inhibitors.

Molecular and Physicochemical Profile
A precise understanding of the fundamental properties of 3-Chloro-5-fluorobenzylamine is

paramount for its effective use in synthesis and research.

Table 1: Chemical Identifiers and Structural Information
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Identifier Value

CAS Number 90390-33-3[1]

IUPAC Name (3-chloro-5-fluorophenyl)methanamine

Molecular Formula C₇H₇ClFN[1]

Molecular Weight 159.59 g/mol [1]

SMILES C1=C(C=C(C=C1F)Cl)CN

InChI
InChI=1S/C7H7ClFN/c8-6-1-5(4-10)2-7(9)3-

6/h1-3H,4,10H2

InChIKey XJCYOVBALKWQQC-UHFFFAOYSA-N

Table 2: Physicochemical Properties

Property Value Source

Form Liquid [2]

Color Clear, light yellow [2]

Boiling Point 208.1 ± 25.0 °C Predicted[2]

Density 1.270 ± 0.06 g/cm³ Predicted[2]

pKa 8.51 ± 0.10 Predicted[2]

Air Sensitivity Sensitive [2]

Solubility and Storage

Based on its structure, which features a polar primary amine group and a nonpolar

halogenated aromatic ring, 3-Chloro-5-fluorobenzylamine is expected to be soluble in

common organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), methanol,

and ethanol. Its solubility in water is anticipated to be limited.

Due to its sensitivity to air, it is crucial to handle and store the compound under an inert

atmosphere (e.g., nitrogen or argon).[2] For long-term stability, it should be stored in a tightly
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sealed container in a cool, dry, and well-ventilated area, typically at refrigerated temperatures

(2–8 °C).

Synthesis and Purification
The most direct and reliable method for preparing 3-Chloro-5-fluorobenzylamine is through

the chemical reduction of its corresponding nitrile, 3-chloro-5-fluorobenzonitrile. This precursor

is commercially available and can be efficiently converted to the target amine using powerful

reducing agents.

Rationale for Synthetic Route
The reduction of a nitrile to a primary amine is a fundamental transformation in organic

synthesis. Reagents such as lithium aluminum hydride (LiAlH₄) or borane complexes (e.g.,

Borane-THF or Borane-dimethyl sulfide) are highly effective for this purpose. The borane-

based reagents are often preferred for their milder reaction conditions and easier workup

procedures compared to LiAlH₄. The following protocol details a robust method using a borane

complex.
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Synthesis Workflow
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Caption: Workflow for the synthesis of 3-Chloro-5-fluorobenzylamine.

Detailed Experimental Protocol: Synthesis via Nitrile
Reduction
Materials:
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3-Chloro-5-fluorobenzonitrile[3]

Borane-dimethyl sulfide complex (BMS) or Borane-THF complex (BH₃·THF)[4]

Anhydrous Tetrahydrofuran (THF)

Hydrochloric Acid (HCl), e.g., 3M aqueous solution

Sodium Hydroxide (NaOH), e.g., 3M aqueous solution

Dichloromethane (DCM) or Ethyl Acetate for extraction

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Standard laboratory glassware, inert atmosphere setup (nitrogen or argon)

Procedure:

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic

stirrer, a reflux condenser, and a nitrogen inlet, dissolve 3-chloro-5-fluorobenzonitrile (1.0 eq)

in anhydrous THF.

Addition of Reducing Agent: Cool the solution to 0 °C using an ice bath. Slowly add the

borane complex (e.g., BMS, approx. 1.1-1.5 eq) dropwise via a syringe. Causality: The slow

addition at a reduced temperature is crucial to control the initial exothermic reaction.

Reaction: After the addition is complete, allow the mixture to warm to room temperature and

then heat to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC)

until the starting nitrile is fully consumed.

Quenching and Hydrolysis: Cool the reaction mixture to 0 °C and cautiously quench it by the

slow, dropwise addition of 3M HCl. This step hydrolyzes the intermediate borane-amine

complex and should be performed in a fume hood due to the evolution of hydrogen gas.

Continue stirring until gas evolution ceases.

Workup - Acid/Base Extraction: Transfer the mixture to a separatory funnel. Make the

aqueous layer basic (pH > 10) by the careful addition of 3M NaOH. Causality: Basification

deprotonates the ammonium salt, liberating the free amine into its organic-soluble form.
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Extraction: Extract the aqueous layer three times with an organic solvent like DCM or ethyl

acetate.

Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter,

and concentrate the solvent under reduced pressure using a rotary evaporator to yield the

crude 3-Chloro-5-fluorobenzylamine.

Purification: The crude product can be further purified by vacuum distillation or flash column

chromatography on silica gel if necessary.

Spectroscopic Characterization (Predicted)
While a comprehensive public database of experimental spectra for this specific molecule is

limited, its spectral characteristics can be reliably predicted based on its structure and data

from analogous compounds.

Table 3: Predicted Spectroscopic Data
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Technique Key Predicted Signals

¹H NMR

~7.0-7.3 ppm: 3H, multiplet (aromatic

protons).~3.8-3.9 ppm: 2H, singlet (benzylic -

CH₂-).~1.5-2.0 ppm: 2H, broad singlet (amine -

NH₂).

¹³C NMR

~161-164 ppm: (d, ¹JCF, C-F).~140-145 ppm:

(Ar C-Cl & Ar C-CH₂N).~110-130 ppm: (other

aromatic carbons).~45-46 ppm: (benzylic -

CH₂-).

IR (cm⁻¹)

3300-3400: Two sharp peaks (N-H stretch,

primary amine).[5][6][7][8][9]3000-3100:

(Aromatic C-H stretch).2800-2950: (Aliphatic C-

H stretch).1570-1610: (C=C aromatic ring

stretch).1200-1350: (Aromatic C-N stretch).[7][8]

[9]1000-1100: (C-F stretch).600-800: (C-Cl

stretch).

Mass Spec (EI)

m/z 159/161: Molecular ion (M⁺) peak with ~3:1

ratio (³⁵Cl/³⁷Cl isotope pattern).m/z 124: Base

peak, loss of -NH₂ group, forming the

[C₇H₅ClF]⁺ fragment.

Interpretation Notes:
¹H NMR: The aromatic region will show complex splitting due to H-H and H-F coupling. The

benzylic protons (-CH₂-) are expected to be a singlet as there are no adjacent protons. The

amine protons (-NH₂) typically appear as a broad singlet and can be exchanged with D₂O.[9]

¹³C NMR: The carbon attached to the fluorine will show a large coupling constant (¹JCF). The

chemical shifts of the aromatic carbons are influenced by the electronegativity and

resonance effects of both halogen substituents.[10][11][12]

IR Spectroscopy: The most diagnostic feature is the pair of sharp peaks ("fangs") in the

3300-3400 cm⁻¹ region, which is characteristic of a primary amine's symmetric and

asymmetric N-H stretches.[5][6][7]
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Mass Spectrometry: The fragmentation is dominated by alpha-cleavage, leading to the loss

of the amino group and the formation of a stable benzylic cation.[2][13][14][15][16] The

presence of chlorine will be evident from the characteristic M+ and M+2 isotopic pattern.

Chemical Reactivity and Applications in Drug
Discovery
The synthetic utility of 3-Chloro-5-fluorobenzylamine stems from the nucleophilic character of

its primary amine group, which readily participates in a variety of bond-forming reactions.

Core Reactivity

Electrophiles

Products

3-Chloro-5-fluorobenzylamine
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Acyl Chloride
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Caption: General reactivity of 3-Chloro-5-fluorobenzylamine with common electrophiles.

Case Study: A Building Block for Kinase Inhibitors
Halogenated aromatic moieties are considered "privileged structures" in medicinal chemistry,

particularly in the design of kinase inhibitors. The chlorine and fluorine atoms can form crucial

halogen bonds or other non-covalent interactions within the ATP-binding pocket of kinases,

enhancing binding affinity and selectivity.
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3-Chloro-5-fluorobenzylamine is an ideal starting point for synthesizing inhibitors of enzymes

like Rho-associated coiled-coil kinase (ROCK). ROCK inhibitors are a promising class of drugs

for treating glaucoma by increasing aqueous humor outflow.[17][18][19][20][21]

Representative Protocol: Amide Coupling for API
Synthesis
This protocol outlines a standard amide bond formation, a common step in constructing more

complex drug candidates from 3-Chloro-5-fluorobenzylamine.

Materials:

3-Chloro-5-fluorobenzylamine

A carboxylic acid of interest (R-COOH)

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

HOBt (Hydroxybenzotriazole)

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

Activation: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq), EDC (1.2 eq), and

HOBt (1.2 eq) in anhydrous DCM. Stir the mixture at room temperature for 30 minutes.

Causality: EDC and HOBt react with the carboxylic acid to form a highly reactive O-

acylisourea intermediate, which is susceptible to nucleophilic attack.

Amine Addition: Add 3-Chloro-5-fluorobenzylamine (1.1 eq) to the activated mixture,

followed by the addition of a base such as TEA (2.0 eq).

Reaction: Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC

or LC-MS.
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Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with

1M HCl, saturated sodium bicarbonate solution, and brine.

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under

reduced pressure. The resulting crude amide can be purified by flash column

chromatography or recrystallization.

Safety, Handling, and Storage
3-Chloro-5-fluorobenzylamine is a corrosive chemical and requires careful handling to ensure

laboratory safety.

Table 4: GHS Hazard Information

Hazard Class Statement

Skin Corrosion
H314: Causes severe skin burns and eye

damage

Eye Damage
H314: Causes severe skin burns and eye

damage

Handling and Personal Protective Equipment (PPE):

Engineering Controls: Always handle this chemical in a properly functioning chemical fume

hood to avoid inhalation of vapors.

Eye/Face Protection: Wear chemical safety goggles with side shields or a face shield.

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat.

Avoid all skin contact.

General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the

laboratory.

First Aid Measures:
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Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes,

occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while

removing contaminated clothing and shoes. Seek immediate medical attention.

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for

breathing. Seek immediate medical attention.

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical

attention.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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